1-Chloro-4-(3-chloro-1-methoxypropyl)benzene

Physicochemical Properties Liquid Handling Process Chemistry

1-Chloro-4-(3-chloro-1-methoxypropyl)benzene (CAS: 6630-41-7) is a halogenated aromatic ether with the molecular formula C₁₀H₁₂Cl₂O. It is a chlorobenzene derivative, distinguished by a para-chloro substituted benzene ring and a 3-chloro-1-methoxypropyl side chain.

Molecular Formula C10H12Cl2O
Molecular Weight 219.1 g/mol
CAS No. 6630-41-7
Cat. No. B1345479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(3-chloro-1-methoxypropyl)benzene
CAS6630-41-7
Molecular FormulaC10H12Cl2O
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCOC(CCCl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12Cl2O/c1-13-10(6-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3
InChIKeyWEMSZIUGMVBXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene (CAS 6630-41-7) for Advanced Organic Synthesis


1-Chloro-4-(3-chloro-1-methoxypropyl)benzene (CAS: 6630-41-7) is a halogenated aromatic ether with the molecular formula C₁₀H₁₂Cl₂O. It is a chlorobenzene derivative, distinguished by a para-chloro substituted benzene ring and a 3-chloro-1-methoxypropyl side chain . This compound is primarily utilized as a building block and synthetic intermediate in the preparation of more complex organic molecules, including substituted quinazolines with potential pharmaceutical applications [1]. Its basic physical properties, including density (1.179 g/cm³) and boiling point (277ºC at 760 mmHg), are established [2]. Commercially, it is available from several suppliers with a typical purity specification of 98% .

Patented intermediate for quinazoline synthesis
Halogenated aromatic building block
Differentiated from non-chlorinated analogs

The Critical Impact of Substituent Pattern on Reactivity and Physicochemical Profile for CAS 6630-41-7 Analogs


While several compounds share a similar (chlorophenyl)alkyl chloride scaffold, generic substitution is not viable. The specific combination of a para-chloro group on the phenyl ring and the 1-methoxy substituent on the propyl chain in 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene creates a unique electronic and steric environment. This structure is explicitly patented as a key intermediate for a specific class of substituted quinazolines, where the spatial and electronic configuration is likely critical for subsequent reaction steps [1]. Furthermore, even subtle structural changes result in significant alterations to bulk properties. For instance, the presence of the additional para-chloro atom and the methoxy group in this compound results in a substantially different density and boiling point compared to its non-chlorinated or de-methoxylated analogs, directly impacting its handling, purification, and performance in specific reaction conditions .

Substitution pattern

Para-chloro and 1-methoxy groups create a unique electronic and steric environment that generic analogs may not replicate.

Physicochemical properties

Density and boiling point differ substantially from non-chlorinated analogs, affecting handling and purification protocols.

Patent-specific route

Required intermediate in patent route; general alkylating agents lack this specific designation.

Quantitative Comparison of CAS 6630-41-7 Against Key Structural Analogs


Comparative Analysis of Density: 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene vs. (3-Chloro-1-methoxypropyl)benzene

The density of 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene is 1.179 g/cm³ [1], which is notably higher than that of its non-chlorinated analog, (3-chloro-1-methoxypropyl)benzene (CAS 4446-91-7), which has a reported density of approximately 1.062 g/cm³ . This ~11% increase in density is a direct consequence of the additional para-chloro substituent on the aromatic ring.

Density comparison
Reported
1.179 vs 1.062 g/cm³ (+11%)
Higher density supports mass transfer calculations and identity verification.
Compared to non-chlorinated analog; standard conditions assumed.
Physicochemical Properties Liquid Handling Process Chemistry

Comparative Analysis of Boiling Point: 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene vs. (3-Chloro-1-methoxypropyl)benzene

The boiling point of 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene is reported as 277°C at 760 mmHg [1], which is significantly higher than the 239.8°C (at 760 mmHg) boiling point of its non-chlorinated phenyl analog, (3-chloro-1-methoxypropyl)benzene (CAS 4446-91-7) . This difference of over 37°C is attributable to increased molecular weight and enhanced intermolecular forces (e.g., dipole-dipole interactions) from the additional polarizable chlorine atom on the benzene ring.

Boiling point comparison
Reported
277°C vs 239.8°C (+37.2°C)
Higher boiling point dictates thermal requirements for distillation purification.
At 760 mmHg; significant impact on purification method design.
Thermal Properties Distillation Purification

Role as a Specific, Patented Synthetic Intermediate for Substituted Quinazolines

U.S. Patent 9,890,128 describes a process for making substituted quinazoline compounds, which are indicated for the treatment and prophylaxis of Human Cytomegalovirus (HCMV) infection [1]. Within this process, 3-(4-Chlorophenyl)-3-methoxypropyl chloride (a synonym for the target compound) is explicitly claimed as a useful synthetic intermediate for preparing the compounds of formula (I) [1]. This provides a direct, documented utility for this specific compound in a patented pharmaceutical route. While general-purpose alkylating agents like 1-(3-chloropropyl)-4-methoxybenzene (CAS 59623-12-0) are commercially available, they lack this specific, patented linkage to the quinazoline target, making CAS 6630-41-7 the necessary starting material for researchers following this exact synthetic pathway.

Patented intermediate role
Source review
Named intermediate in US 9,890,128 for HCMV-active quinazolines.
Required starting material for replicating patented antiviral synthesis route.
Patent-specified utility; not replaceable by generic alkylating agents.
Medicinal Chemistry Antiviral Synthetic Intermediate

Primary Application Scenarios for Procuring 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene (CAS 6630-41-7)


Medicinal Chemistry Research Targeting Patented HCMV Antivirals

Researchers engaged in the synthesis of substituted quinazoline derivatives, particularly those described in US Patent 9,890,128 for HCMV treatment, require this compound as a designated intermediate [1]. Its procurement is essential for replicating the patented synthetic route and generating lead compounds within this specific chemotype.

Development of Distillation Protocols for High-Boiling Halogenated Aromatics

Process chemists developing or optimizing purification methods for high-boiling halogenated aromatics can utilize this compound as a model substrate. Its well-defined boiling point of 277°C at 760 mmHg [1] and density of 1.179 g/cm³ [2] provide a benchmark for calibrating equipment and predicting the behavior of structurally related compounds with similar thermal and mass-transfer characteristics.

Building Block for Diversity-Oriented Synthesis and Library Generation

Due to its dual electrophilic sites—the terminal primary alkyl chloride and the benzylic chloride, activated by the adjacent methoxy group—this compound serves as a versatile building block for constructing molecular libraries. Its unique substitution pattern differentiates it from mono-chlorinated analogs, offering a distinct vector for further derivatization .

Application
Selection Property
Validation Focus
HCMV antiviral quinazoline research
Patent-designated synthetic intermediate
Reproduce patented synthetic route
High-boiling aromatic distillation protocol development
Defined thermal and density benchmarks
Calibrate distillation equipment and predict behavior
Diversity-oriented synthesis building block
Dual electrophilic sites and unique substitution pattern
Explore derivatization vectors distinct from mono-chlorinated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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